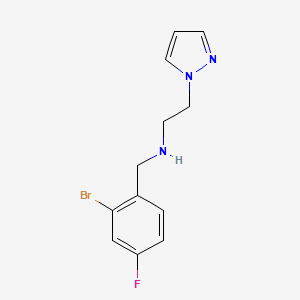
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and a pyrazole ring attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves multiple steps:
Formation of the Benzyl Halide: The starting material, 2-bromo-4-fluorobenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base like potassium carbonate to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New benzyl derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems. It may serve as a probe to investigate the interactions of similar compounds with enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the benzyl ring may enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Chloro-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-chlorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-fluorobenzyl)-2-(1h-imidazol-1-yl)ethan-1-amine
Uniqueness
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H13BrFN3 |
|---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C12H13BrFN3/c13-12-8-11(14)3-2-10(12)9-15-5-7-17-6-1-4-16-17/h1-4,6,8,15H,5,7,9H2 |
InChI Key |
GSWUMKLLNOVLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNCC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)

![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)
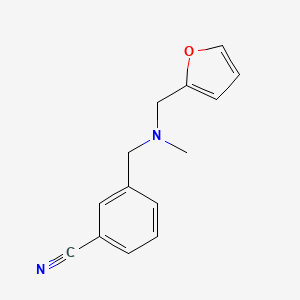
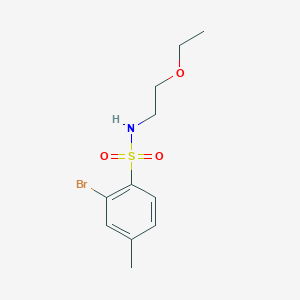
![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
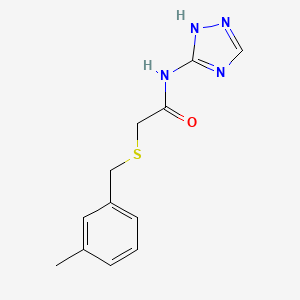
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)
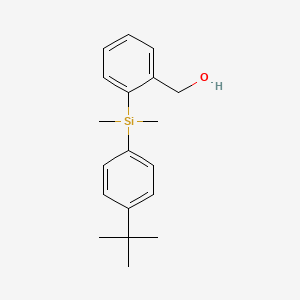

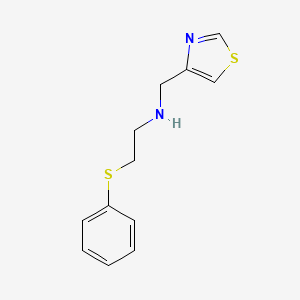
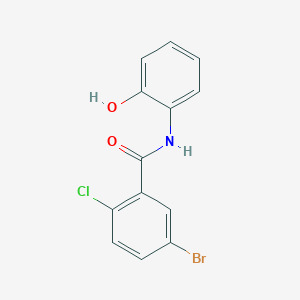
![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
